molecular formula C12H16N2O5 B14357502 N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide CAS No. 94883-07-5

N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide

Katalognummer: B14357502
CAS-Nummer: 94883-07-5
Molekulargewicht: 268.27 g/mol
InChI-Schlüssel: OBKWOZFRHACHAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide is an organic compound with a complex structure that includes a nitrophenyl group, dimethoxy groups, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with dimethyl sulfate to introduce the dimethoxy groups. This is followed by the reaction with acetic anhydride to form the acetamide moiety. The reaction conditions often require the use of a base such as sodium hydroxide and an organic solvent like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-(4-Nitrophenyl)acetamide
  • N-[2-(4-Methoxyphenyl)ethyl]acetamide

Uniqueness

N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide is unique due to the presence of both dimethoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

CAS-Nummer

94883-07-5

Molekularformel

C12H16N2O5

Molekulargewicht

268.27 g/mol

IUPAC-Name

N-[2,2-dimethoxy-2-(4-nitrophenyl)ethyl]acetamide

InChI

InChI=1S/C12H16N2O5/c1-9(15)13-8-12(18-2,19-3)10-4-6-11(7-5-10)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)

InChI-Schlüssel

OBKWOZFRHACHAJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.